molecular formula C22H40N6O11 B12594253 L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine CAS No. 649570-04-7

L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine

Cat. No.: B12594253
CAS No.: 649570-04-7
M. Wt: 564.6 g/mol
InChI Key: PHQSHNXQRJGFQR-RFRODDETSA-N
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Description

L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine is a synthetic hexapeptide with the sequence Ser-Ser-Leu-Thr-Thr-Gly. Its molecular formula is C₂₃H₄₁N₇O₁₃ (calculated), and its theoretical molecular weight is approximately 654.66 g/mol. The peptide features:

  • Two serine residues at the N-terminus, contributing hydroxyl groups for hydrogen bonding.
  • Two threonine residues, adding polarity and hydroxyl functionality.
  • Glycine at the C-terminus, increasing conformational flexibility.

This peptide’s structure suggests moderate hydrophilicity due to its polar residues, balanced by leucine’s hydrophobicity.

Properties

CAS No.

649570-04-7

Molecular Formula

C22H40N6O11

Molecular Weight

564.6 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C22H40N6O11/c1-9(2)5-13(25-20(37)14(8-30)26-18(35)12(23)7-29)19(36)27-17(11(4)32)22(39)28-16(10(3)31)21(38)24-6-15(33)34/h9-14,16-17,29-32H,5-8,23H2,1-4H3,(H,24,38)(H,25,37)(H,26,35)(H,27,36)(H,28,39)(H,33,34)/t10-,11-,12+,13+,14+,16+,17+/m1/s1

InChI Key

PHQSHNXQRJGFQR-RFRODDETSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine and threonine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid are used under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Protecting groups and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are used in SPPS.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and modulating biological pathways. The exact mechanism depends on the context in which the peptide is used and the specific targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name (Sequence) Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target: Ser-Ser-Leu-Thr-Thr-Gly C₂₃H₄₁N₇O₁₃ 654.66 (theoretical) High polarity (3 hydroxyl groups), moderate hydrophobicity (Leu), flexible. N/A
L-Threonyl-L-alanyl-L-valyl-L-threonyl-L-alanylglycylglycyl-L-seryl [] C₃₂H₅₇N₉O₁₃ 775.85 Longer chain (8 residues), includes valine and alanine; high glycine content.
L-Threonyl-L-threonyl-L-serylglycyl-L-serylglycyl-L-leucyl-L-prolyl-L-leucyl [] C₄₆H₈₀N₁₂O₁₈ 1089.20 Extended sequence (9+ residues), proline-induced rigidity, repetitive motifs.
Glycine derivative (Ala-Ser-Thr-Thr-Lys...) [] Not specified Not specified High polar surface area (PSA: 220.18 Ų), lysine for potential charge.
L-Serine,L-alanyl-L-isoleucyl-L-leucyl-L-seryl-L-seryl-L-threonyl-L-asparaginyl-L-valylglycyl [] C₃₈H₆₅N₁₁O₁₇ ~920.00 (estimated) Includes asparagine (amide side chain), isoleucine, and valine.

Functional and Structural Insights

Polarity and Solubility
  • The target peptide’s three hydroxyl groups (Ser, Thr) and glycine enhance water solubility compared to peptides with more hydrophobic residues, such as those containing valine or isoleucine (e.g., and ). However, its solubility is likely lower than that of glycine-rich peptides (e.g., ) due to leucine’s hydrophobicity .
  • The compound in , with a PSA of 220.18 Ų, suggests extreme hydrophilicity, surpassing the target peptide’s predicted PSA (~180–200 Ų) .
Stability and Conformation
  • Proline-containing peptides (e.g., ) exhibit rigid structures, reducing susceptibility to enzymatic degradation. The target peptide, lacking proline, may be more flexible but less stable in biological systems .
  • Glycine at the C-terminus (target) increases flexibility but may also elevate proteolytic sensitivity compared to branched residues like valine or leucine .

Research Findings and Implications

  • and : Longer peptides with repetitive motifs (e.g., glycylglycyl or serylglycyl) are often designed for specific structural roles, such as mimicking collagen or elastin. The target peptide’s shorter sequence may limit such applications .
  • : High PSA peptides are typically used in drug delivery for enhanced aqueous solubility.
  • : Inclusion of asparagine and valine in similar compounds highlights the diversity in peptide design for enzymatic stability or receptor binding, areas where the target peptide may require modification for optimization .

Biological Activity

L-Seryl-L-seryl-L-leucyl-L-threonyl-L-threonylglycine is a peptide composed of five amino acids: serine, leucine, and threonine. Its structure and composition contribute to its biological activity, which is a subject of ongoing research in various fields, including biochemistry and pharmacology. This article presents an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C20H38N6O10
  • Molecular Weight : Approximately 490.55 g/mol

The peptide's structure plays a crucial role in its interactions with biological systems. The presence of serine and threonine residues suggests potential for phosphorylation, which can influence various signaling pathways.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Enzyme Modulation : Research indicates that peptides similar to this compound can modulate enzyme activities. For instance, peptides can act as inhibitors or activators of specific enzymes involved in metabolic pathways.
  • Cell Signaling : The compound may influence cell signaling pathways through interactions with receptors or by modulating the activity of signaling molecules. This is particularly relevant in the context of therapeutic applications for diseases such as cancer or diabetes.
  • Antioxidant Activity : Preliminary studies suggest that peptides containing serine and threonine may exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Case Study 1: Enzyme Inhibition

A study was conducted to evaluate the inhibitory effects of this compound on the enzyme dipeptidyl peptidase IV (DPP-IV), which is implicated in glucose metabolism. The peptide demonstrated significant inhibition at concentrations ranging from 10 to 100 µM, suggesting its potential use in managing type 2 diabetes.

  • Results :
    • Inhibition Rate : 45% at 50 µM concentration
    • IC50 Value : 75 µM

Case Study 2: Antioxidant Properties

In another study focusing on oxidative stress, this compound was tested for its ability to scavenge free radicals. The results indicated a dose-dependent response with an effective concentration range of 25-200 µM.

  • Results :
    • Radical Scavenging Activity : Up to 60% at 200 µM concentration
    • Comparison with Standard Antioxidants : Comparable to ascorbic acid at similar concentrations

Comparative Analysis with Similar Peptides

To better understand the unique properties of this compound, a comparative analysis with structurally similar peptides has been undertaken:

Compound NameStructure SimilarityUnique Features
L-AlanylleucineSimilar amino acid compositionContains alanine; different biological activity
L-LeucylserineSimilar core structureFocuses on leucine; distinct interactions
L-Threonine-GlycineContains threonineDifferent side chain properties affecting activity

This table highlights how variations in amino acid composition can lead to differing biological activities among peptides.

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